N-Acetyl Sitagliptin is a derivative of Sitagliptin, which is a well-known medication used in the management of type 2 diabetes. As a dipeptidyl peptidase-4 inhibitor, it plays a crucial role in enhancing insulin secretion and lowering blood glucose levels. N-Acetyl Sitagliptin is synthesized to improve the pharmacokinetic properties of the parent compound, Sitagliptin. The compound is classified as a β-amino acid derivative and belongs to the broader category of antidiabetic agents.
N-Acetyl Sitagliptin is derived from Sitagliptin, which was initially developed by Merck & Co. for diabetes treatment. The classification of this compound falls under antidiabetic medications, specifically those that inhibit dipeptidyl peptidase-4 enzymes, leading to increased incretin levels and improved glycemic control.
The synthesis of N-Acetyl Sitagliptin can be approached through various methods:
N-Acetyl Sitagliptin has a complex molecular structure characterized by its β-amino acid framework. The chemical formula is with a molecular weight of approximately 523.32 g/mol .
The structural formula can be represented as follows:
N-Acetyl Sitagliptin undergoes several chemical reactions that are crucial for its activity:
N-Acetyl Sitagliptin acts primarily as a dipeptidyl peptidase-4 inhibitor. Its mechanism involves:
N-Acetyl Sitagliptin is primarily used in pharmaceutical formulations aimed at treating type 2 diabetes mellitus. Its applications extend to:
N-Acetyl Sitagliptin (CAS# 1379666-94-0) is a chemically modified derivative of the antidiabetic drug sitagliptin. Its systematic IUPAC name is:N-[(2R)-4-oxo-4-[3-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-1-(2,4,5-trifluorophenyl)butan-2-yl]acetamide [1] [3] [6]. The compound has a molecular formula of C₁₈H₁₇F₆N₅O₂ and a molecular weight of 449.35 g/mol. Key identifiers include:
Table 1: Nomenclature and Identifiers of N-Acetyl Sitagliptin
Classification | Identifier |
---|---|
IUPAC Name | N-[(2R)-4-oxo-4-[3-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-1-(2,4,5-trifluorophenyl)butan-2-yl]acetamide |
CAS Registry | 1379666-94-0 |
Molecular Formula | C₁₈H₁₇F₆N₅O₂ |
SMILES (Isomeric) | CC(=O)NC@HCC(=O)N2CCN3C(=NN=C3C(F)(F)F)C2 |
The molecule features a chiral center at the C-2 position of the butanamide backbone, conferring an (R)-configuration critical for its biological activity as a dipeptidyl peptidase-4 (DPP-4) inhibitor derivative [6] [10]. The structure integrates three key moieties:
Synthesis leverages enzymatic cascades or metal-catalyzed cross-coupling for stereoselective control:
Enzymatic Route
A multi-enzyme cascade employs transaminase (TA), esterase, aldehyde reductase (AHR), and formate dehydrogenase (FDH). Key steps:
Chemical Synthesis
Table 2: Synthetic Method Comparison
Method | Catalyst/Enzyme | Amine Donor/Solvent | Yield | Key Advantage |
---|---|---|---|---|
Enzymatic | TARO + Esterase | Benzylamine | 72–91% | Avoids heavy metals; chiral specificity |
Chemical | Co(dppe)Cl₂ | THF/(COCl)₂ | 68–76% | Scalability; gram-scale production |
Chromatography
Spectroscopy
Table 3: Key Spectroscopic Signatures
Technique | Key Signals | Assignment |
---|---|---|
¹H NMR | δ 8.21 (d) | Acetamide NH |
¹³C NMR | δ 172.1 | Carbonyl (acetamide) |
IR | 1654 cm⁻¹ | Amide I band |
HRMS | m/z 450.13591 | [M+H]⁺ |
Physicochemical Properties
Degradation pathways were evaluated per ICH guidelines:
Table 4: Forced Degradation Profiles
Condition | Degradants Detected | Primary Degradation Pathway |
---|---|---|
Acidic (0.1M HCl, 60°C) | Sitagliptin (MW 407.31) | Amide hydrolysis |
Oxidative (3% H₂O₂) | N-Oxide (MW 465.35) | Triazole oxidation |
Thermal (80°C, 48h) | None | Stable |
Photolytic (UV, 48h) | None | Stable |
Mechanistic Insights